((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid
Description
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid is a benzofuran-derived acetic acid compound characterized by a benzofuran core substituted with a benzoyl group at position 2, an amino group at position 3, and an acetic acid moiety linked via an ether bond at position 7 (Fig. 1). While its pharmacological profile remains understudied, structurally related compounds exhibit diuretic, antimicrobial, and anti-inflammatory activities .
Properties
CAS No. |
301538-62-5 |
|---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C17H13NO5/c18-14-11-7-4-8-12(22-9-13(19)20)16(11)23-17(14)15(21)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20) |
InChI Key |
SZACDWGQKUUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves multiple steps, typically starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents. The amino and benzoyl groups are then introduced through subsequent reactions, such as amination and acylation.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound’s ester functionality (if present in its ethyl ester form) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is reversible and influenced by pH and temperature.
Reaction Conditions
| Condition | Resulting Products |
|---|---|
| Acidic/basic catalysis | Carboxylic acid + Ethanol |
Reactivity of the Amino Group
The amino group at position 3 of the benzofuran core is reactive and can participate in:
-
Acylation : Reaction with acylating agents (e.g., acyl chlorides) to form amides.
-
Alkylation : Substitution or quaternization with alkylating agents.
-
Nucleophilic Substitution : Replacement by other nucleophiles under appropriate conditions.
Carboxylic Acid Group Reactions
The carboxylic acid group in the acid form of the compound can undergo:
-
Esterification : Formation of esters with alcohols.
-
Amidation : Reaction with amines to form amides.
-
Decarboxylation : Loss of CO₂ under specific conditions (e.g., thermal treatment).
Benzoyl Group Interactions
The benzoyl moiety at position 2 may participate in reactions such as:
-
Nucleophilic Aromatic Substitution : If activated (e.g., by electron-withdrawing groups), it could react with nucleophiles.
-
Electrophilic Substitution : Further functionalization via electrophilic aromatic substitution.
Biological and Pharmacological Relevance
While not directly a chemical reaction, the compound’s structural features (e.g., amino and benzoyl groups) enable interactions with biological targets, such as enzymes or receptors. These interactions are critical for its potential therapeutic applications, including pain management.
Research Findings and Limitations
-
Hydrolysis : The ester-to-acid conversion is well-documented in similar benzofuran derivatives, emphasizing pH-dependent reactivity.
-
Amino Group Reactivity : Limited experimental data on specific reactions (e.g., acylation) are available in the provided sources, though general organic chemistry principles suggest high reactivity.
-
Structural Complexity : The benzofuran core and substituents likely influence reaction pathways, but detailed mechanistic studies are not cited in the provided materials .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid.
- Mechanism : The compound exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is postulated to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Among these, certain derivatives showed a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL, indicating strong antimicrobial potential .
Data Table: Antimicrobial Activity of Benzofuran Derivatives
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
- Mechanism : The neuroprotective effects are believed to arise from the compound's ability to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
- Case Study : Research has indicated that benzofuran derivatives can protect against neuronal cell death induced by neurotoxic agents in vitro. This suggests a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Applications
The compound has also been investigated for its anticancer potential.
- Mechanism : this compound may exert anti-tumor effects through apoptosis induction and inhibition of cancer cell proliferation.
- Case Study : A patent describes the use of benzofuran derivatives in treating central nervous system cancers, highlighting their efficacy in gliomas and other brain tumors . The compounds were shown to have a synergistic effect when combined with other chemotherapeutic agents.
Data Table: Anticancer Activity of Benzofuran Derivatives
Mechanism of Action
The mechanism of action of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 3-amino-2-benzoyl substitution pattern, which distinguishes it from other benzofuran acetic acid derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzofuran Acetic Acid Derivatives
Key Observations:
- In contrast, the 5-fluoro substituent in increases electrophilicity, altering the acetic acid group’s acidity.
- Steric and Conformational Differences : The 2-benzoyl group in the target compound introduces steric bulk, which may hinder binding to compact active sites. The dihydrofuran in reduces planarity, limiting π-π interactions.
- Hydrogen-Bonding Capacity : The target compound’s NH₂ and COOH groups enable dual H-bonding, a feature absent in and , which rely solely on COOH for polar interactions.
Biological Activity
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to an amino group and a benzoyl group, which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets.
1. Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with MIC values comparable to standard antibiotics like ampicillin .
2. Antifungal Activity
The compound also demonstrates antifungal activity against common pathogens such as Candida albicans. The following table summarizes its antifungal efficacy:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 18 µg/mL |
| Aspergillus niger | 22 µg/mL |
The antifungal activity indicates potential therapeutic applications in treating fungal infections .
3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.
| Compound | AChE Inhibition (% at 50 µM) |
|---|---|
| This compound | 65% |
| Donepezil | 75% |
The inhibition of AChE suggests potential applications in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have investigated the biological activities of this compound:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of benzofuran compounds, including this compound, revealing its effectiveness against resistant strains of bacteria.
- Neuroprotective Study : Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid, and how can reaction conditions be optimized?
- Methodology : Begin with ester precursors (e.g., ethyl 2-(halogenated benzofuran)acetate derivatives) and perform alkaline hydrolysis using potassium hydroxide in a methanol-water solvent system under reflux (5–7 hours). Purify the crude product via column chromatography with ethyl acetate as the eluent. Monitor reaction progress using TLC and optimize yields by adjusting reaction time, temperature, and stoichiometry of the base .
- Key Considerations : Ensure anhydrous conditions during ester hydrolysis to prevent side reactions. Validate purity via melting point analysis and NMR spectroscopy.
Q. How should researchers conduct structural characterization of this compound using X-ray crystallography?
- Methodology : Grow single crystals via slow evaporation of a benzene or chloroform solution. Collect diffraction data using a high-resolution diffractometer (e.g., Bruker D8 VENTURE). Use SHELXL for refinement, applying riding models for hydrogen atoms and anisotropic displacement parameters for non-H atoms . Visualize molecular geometry with ORTEP-3 to confirm planarity of the benzofuran core and intermolecular hydrogen bonds .
- Validation : Cross-check crystallographic data (e.g., bond lengths, angles) with density functional theory (DFT) calculations to resolve discrepancies.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Precautions : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers away from light and moisture to prevent degradation.
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement, such as low data-to-parameter ratios or twinning?
- Strategy : For low data-to-parameter ratios, employ restraints on geometric parameters (e.g., C–C bond lengths) and isotropic refinement for disordered regions. For twinned data, use SHELXL 's twin refinement mode (BASF command) to model overlapping lattices .
- Validation : Compare residual electron density maps and R-factors before/after applying restraints. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm structural integrity .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence physicochemical properties?
- Analysis : Identify O–H⋯O hydrogen bonds between carboxyl groups, forming centrosymmetric dimers. Use Mercury software to analyze π-π stacking distances (3.5–4.0 Å) between benzofuran rings. These interactions enhance thermal stability but may reduce solubility in non-polar solvents .
- Experimental Design : Compare powder X-ray diffraction (PXRD) patterns of recrystallized samples with simulated patterns from single-crystal data to assess polymorphism.
Q. How can in vitro assays be designed to evaluate the compound’s pharmacological activity, such as antimicrobial or antitumor effects?
- Assay Design : Use dose-response studies in bacterial (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., ampicillin for antimicrobial assays, doxorubicin for cytotoxicity) and measure IC₅₀ values via MTT assays.
- Data Interpretation : Correlate activity with substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) using quantitative structure-activity relationship (QSAR) models .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Resolution : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) using explicit solvent models. For NMR, verify solvent effects and pH-dependent shifts. If contradictions persist, re-examine sample purity or consider dynamic processes (e.g., tautomerism) .
Q. What analytical techniques are most effective in distinguishing between isomeric or polymorphic forms of this compound?
- Techniques : Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair Raman spectroscopy with PXRD to detect subtle structural variations. For isomers, employ 2D NMR (e.g., NOESY) to resolve spatial proximity of protons .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
